molecular formula C22H15NO4 B2746131 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate CAS No. 622363-52-4

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate

Cat. No. B2746131
CAS RN: 622363-52-4
M. Wt: 357.365
InChI Key: KECFLSUFOHYFFY-JAIQZWGSSA-N
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Description

Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives are a class of compounds that have been synthesized and studied for their biological activities . They have been found to possess more cytotoxic activity than the reference drug (i.e., imatinib) .


Synthesis Analysis

These derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The structures of these synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

The synthesis of these compounds involves various chemical reactions, including condensation and amidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques such as FT-IR, 1H-NMR, and 13C-NMR .

Scientific Research Applications

Luminescent Sensing and Dye Adsorption

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate, due to its unique structural properties, has been explored in the development of luminescent sensing materials. For instance, a Zn(II) coordination polymer demonstrated selective luminescence sensing of iron(III) ions, highlighting its potential in detecting specific metal ions (Hu, Shi, Chen, & Lang, 2015). Similarly, its ability to selectively absorb dyes from aqueous solutions indicates its application in environmental cleanup, particularly in dye removal from wastewater (Hu et al., 2015).

Photocatalysis

The compound's framework has been incorporated into novel zinc(II) coordination polymers, which exhibit remarkable photocatalytic activity. These polymers can efficiently degrade organic dyes, suggesting their usefulness in addressing pollution and environmental remediation (Xue, Cheng, Chen, Kong, & Zhang, 2020).

Applications in Polymer Chemistry

Research has also focused on the applications of this compound in polymer chemistry, particularly in the synthesis and characterization of various polymeric materials. These studies have explored the mechanical and structural properties of metallosupramolecular polymer films, contributing to the development of materials with specific mechanical characteristics (Kumpfer, Wie, Swanson, Beyer, Mackay, & Rowan, 2012).

CO2 Storage and Organic Dye Removal

Another significant application is in the field of environmental science, particularly for CO2 storage and organic dye removal from aqueous solutions. Studies have demonstrated the compound's potential in adsorbing CO2 and methylene blue dye, indicating its role in combating climate change and water pollution (Rajendran, Samuel, Amin, Al‐Hetlani, & Makhseed, 2019).

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have shown to inhibit receptor tyrosine kinase .

Future Directions

Future research could focus on further exploring the biological activities of these compounds, including their anticancer, antibacterial, antifungal, and antioxidant activities .

properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c1-14-5-2-3-7-17(14)22(25)26-16-8-9-18-19(12-16)27-20(21(18)24)11-15-6-4-10-23-13-15/h2-13H,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECFLSUFOHYFFY-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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